6-Morpholinonicotinamide

Description

Contextualization within Nicotinamide (B372718) Derivatives

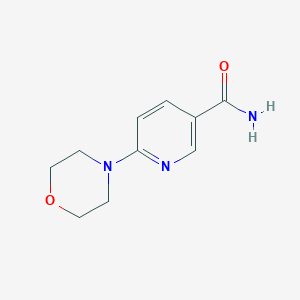

6-Morpholinonicotinamide belongs to the broad class of nicotinamide derivatives. Nicotinamide, a form of vitamin B3, is a fundamental biological molecule and a constituent of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). The core structure of 6-morpholinonicotinamide is a pyridine-3-carboxamide, which is substituted at the 6-position with a morpholine (B109124) group. ontosight.ai This substitution is a key feature, as the morpholine ring can influence the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug development. The molecular formula of 6-Morpholinonicotinamide is C10H13N3O2, and its molecular weight is approximately 207.23 g/mol . ontosight.ai

The nicotinamide scaffold itself is a well-established pharmacophore, present in numerous approved drugs and clinical candidates. By modifying the nicotinamide core, as in the case of 6-morpholinonicotinamide, medicinal chemists can fine-tune the molecule's interaction with biological targets, leading to new therapeutic effects.

Significance as a Scaffold in Drug Discovery Programs

In medicinal chemistry, a "scaffold" or "chemotype" refers to the core structure of a molecule that is common to a series of compounds with similar biological activity. nih.gov The 6-morpholinonicotinamide moiety has emerged as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. hebmu.edu.cn This versatility makes it a valuable starting point for generating libraries of diverse compounds in the quest for new drug candidates. hebmu.edu.cnwhiterose.ac.uk

The utility of 6-morpholinonicotinamide as a scaffold lies in its synthetic tractability. The nicotinamide core can be readily modified at various positions, allowing for the systematic exploration of structure-activity relationships (SAR). For example, the amide group can be functionalized, and substituents can be introduced on the pyridine (B92270) ring to optimize potency, selectivity, and pharmacokinetic properties. uni-greifswald.de This adaptability has enabled researchers to develop derivatives of 6-morpholinonicotinamide with tailored biological activities. The process of "scaffold hopping," where a known active core is replaced with a novel one like 6-morpholinonicotinamide, is a common strategy to discover new chemical entities with improved properties or to circumvent existing patents. nih.govbiosolveit.de

Overview of Therapeutic Research Trajectories

The 6-morpholinonicotinamide scaffold has been exploited in a variety of therapeutic research areas, leading to the discovery of potent and selective modulators of different biological targets.

One significant area of research is the development of enzyme inhibitors . For instance, derivatives of 6-morpholinonicotinamide have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. amegroups.orgnih.gov PARP inhibitors are a promising class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. amegroups.orgjhoponline.com The 6-morpholinonicotinamide core has been incorporated into molecules designed to inhibit other enzymes as well, including transforming growth factor-β activated kinase 1 (TAK1), and the dual inhibition of MNK and p70S6K kinases, which are implicated in cancer cell growth and survival. researchgate.net

Another important trajectory is the development of receptor antagonists . Researchers have synthesized derivatives of 6-morpholinonicotinamide that act as potent and selective antagonists of the prostaglandin (B15479496) E2 receptor subtype 2 (EP2). nih.govacs.org The EP2 receptor is involved in neuroinflammation, and its antagonists are being explored for the treatment of central nervous system (CNS) diseases like Alzheimer's disease and epilepsy. acs.org

Furthermore, the 6-morpholinonicotinamide scaffold has been used to create ion channel modulators . Specifically, it has been employed in the development of openers for the K_V_7.2/3 potassium channels. uni-greifswald.de These channels play a critical role in regulating neuronal excitability, and their openers have therapeutic potential in conditions such as epilepsy.

The scaffold has also been incorporated into immune response modifiers . Certain imidazoquinoline and imidazonaphthyridine compounds containing a 6-morpholinonicotinamide moiety have been shown to induce the biosynthesis of cytokines like interferon, suggesting their potential use in treating viral diseases and cancers. google.comgoogle.com

The following table provides a summary of the biological targets and therapeutic areas where 6-morpholinonicotinamide derivatives have been investigated:

| Biological Target | Therapeutic Area |

| Poly(ADP-ribose) polymerase (PARP) | Cancer |

| Prostaglandin E2 receptor subtype 2 (EP2) | Neuroinflammation, CNS diseases |

| K_V_7.2/3 potassium channels | Epilepsy |

| TAK1, MNK, p70S6K kinases | Cancer |

| Immune response modulation (cytokine induction) | Viral diseases, Cancer |

The table below details some of the specific derivatives of 6-morpholinonicotinamide and their reported biological activities:

Structure

3D Structure

Properties

IUPAC Name |

6-morpholin-4-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-10(14)8-1-2-9(12-7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUWZMKBMLBNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293682 | |

| Record name | 6-morpholinonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56501-17-8 | |

| Record name | 56501-17-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-morpholinonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Morpholinonicotinamide

Established Synthetic Routes to the 6-Morpholinonicotinamide Core

The construction of the 6-morpholinonicotinamide scaffold primarily relies on two key chemical transformations: nucleophilic aromatic substitution to introduce the morpholine (B109124) moiety and amide bond formation.

Nucleophilic Aromatic Substitution Approaches

A prevalent method for synthesizing the 6-morpholinonicotinamide core involves the nucleophilic aromatic substitution (SNAr) reaction. This approach typically utilizes a pyridine (B92270) ring bearing a leaving group, most commonly a halogen, at the 6-position.

A common starting material for this reaction is a 6-halonicotinic acid derivative, such as 6-chloronicotinic acid or 6-bromonicotinic acid. ambeed.com The halogen at the 6-position is susceptible to displacement by a nucleophile, in this case, morpholine. The reaction is generally carried out in the presence of a base and often at elevated temperatures to facilitate the substitution. For instance, a mixture of a 6-chloronicotinamide (B47983) precursor, morpholine, and a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO) can be heated to achieve the desired substitution. google.com

The efficiency of the SNAr reaction can be influenced by the nature of the leaving group and the presence of activating groups on the pyridine ring. Generally, fluorine is the best leaving group, followed by chlorine, bromine, and iodine. Electron-withdrawing groups positioned ortho or para to the leaving group can significantly accelerate the reaction rate by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

Amide Coupling Reactions for Nicotinamide (B372718) Formation

The formation of the amide bond is a critical step in the synthesis of 6-morpholinonicotinamide. This transformation can be achieved either before or after the introduction of the morpholine ring.

When the synthesis begins with a nicotinic acid derivative, a variety of amide coupling reagents can be employed to form the nicotinamide. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or (dimethylamino)pyridine (DMAP). nih.gov Other effective coupling reagents include uronium or phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). beilstein-journals.org

The choice of coupling reagent and reaction conditions can be crucial, especially when dealing with substrates that are sterically hindered or have sensitive functional groups. beilstein-journals.org Microwave-assisted amide bond formation has also been reported as an efficient method for the synthesis of various amides from carboxylic acids. asianpubs.org

Alternatively, the amide functionality can be introduced from the corresponding nicotinoyl chloride. This method involves the initial conversion of the nicotinic acid to its more reactive acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired amine. acs.org

Strategies for Chloro-Substituent Manipulation

In many synthetic routes, a chloro-substituent on the pyridine ring serves as a handle for introducing the morpholine moiety via nucleophilic aromatic substitution. The reactivity of this chloro group is a key aspect of the synthesis.

For example, starting with 2,6-dichloropyridine, selective substitution can be a challenge. However, the presence of other substituents on the ring can direct the regioselectivity of the substitution. For instance, in 3-substituted 2,6-dichloropyridines, the reaction with alkoxides can show ortho-selectivity, which is rationalized by the formation of a cyclic transition state. acs.orgnih.gov

Synthesis of 6-Morpholinonicotinamide Analogs and Derivatives

The exploration of 6-morpholinonicotinamide analogs is crucial for understanding structure-activity relationships (SAR) and optimizing the properties of these compounds. Modifications can be made to the nicotinamide ring itself or to the amide linker and its side chains.

Exploration of Structural Modifications on the Nicotinamide Ring

Modifications to the nicotinamide ring can involve the introduction of various substituents at different positions. For example, analogs have been synthesized with additional groups on the pyridine core to explore their impact on biological activity. researchgate.net

The synthesis of these analogs often follows similar principles to the synthesis of the parent compound, utilizing SNAr and amide coupling reactions. The starting materials would be appropriately substituted nicotinic acid or nicotinamide precursors. For instance, to synthesize an analog with a substituent at the 2-position, a 2-substituted-6-chloronicotinic acid could be used as the starting material.

| Starting Material | Reagents | Modification | Reference |

| 2-Amino-6-chloronicotinic acid | 1. CDI, 2. n-butylamine | Introduction of an amino group at the 2-position and a butylamide at the 3-position. | acs.orgnih.gov |

| 6-bromonicotinic acid | 1. Boronic acid derivatives, Pd(PPh₃)₄, Na₂CO₃, 2. Amine, EDCI, DMAP | Suzuki coupling to introduce various aryl or heteroaryl groups at the 6-position, followed by amide coupling. | nih.gov |

Derivatization at the Amide Linker and Side Chains

Another common strategy for creating analogs is to modify the amide linker or the side chain attached to the amide nitrogen. This can involve varying the length, branching, or cyclic nature of the substituent.

For example, a library of analogs can be generated by coupling 6-morpholinonicotinic acid with a diverse set of amines. google.com This approach allows for the systematic exploration of the chemical space around the amide functionality. The synthesis of these derivatives generally involves the standard amide coupling protocols mentioned previously.

| Amine Used in Coupling | Resulting Side Chain | Reference |

| 2-(2-Methyl-1H-indol-3-yl)ethan-1-amine | 2-(2-Methyl-1H-indol-3-yl)ethyl | nih.gov |

| (RS)-tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate | (RS)-2-(4-aminophenyl)morpholine-4-carboxylate | google.com |

Introduction of Heterocyclic Ring Systems in Analogs

The generation of 6-morpholinonicotinamide analogs frequently involves the strategic introduction of different heterocyclic ring systems. This is often accomplished by modifying the core nicotinamide structure, either by replacing the morpholine moiety or by building upon the pyridine ring.

A common precursor for these syntheses is a 6-halonicotinamide, such as 6-chloronicotinamide. The halogen at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of heterocyclic amines. For instance, the synthesis of 6-morpholinonicotinamide itself can be achieved through the reaction of a 6-chloronicotinamide derivative with morpholine, often in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMSO at elevated temperatures. google.comgoogle.com This same principle applies to the introduction of other heterocyclic amines, leading to a diverse library of analogs.

Researchers have successfully synthesized nicotinamide derivatives bearing various heterocyclic patterns, including diarylamine-modified scaffolds with fungicidal properties. nih.gov In one study, 2,6-dichloro-4-methylnicotinonitrile (B1293653) was used as a starting material, where the chloro substituent at the 6-position was regioselectively replaced by a morpholino residue. uni-greifswald.de This highlights the ability to selectively functionalize specific positions on the pyridine ring.

Furthermore, complex heterocyclic systems can be constructed onto the nicotinamide framework. For example, rsc.orgresearchgate.net-oxazine derivatives of nicotinamide have been synthesized by reacting chalcone (B49325) derivatives (themselves formed from p-amino acetophenone (B1666503) and benzaldehydes) with urea. derpharmachemica.com This multi-step process demonstrates how different heterocyclic rings can be appended to the core structure, leading to complex final molecules. The synthesis of various N-substituted nicotinamides using pyridine-2(1H) thione derivatives as synthons also showcases the versatility in creating analogs with fused ring systems like thieno[2,3-b]pyridines. nih.gov

The table below summarizes examples of heterocyclic rings introduced into nicotinamide analogs.

| Starting Material | Reagent | Heterocyclic Ring Introduced | Reference |

| N-substituted-6-chloronicotinamide | Morpholine | Morpholine | google.comgoogle.com |

| 2,6-Dichloro-4-methylnicotinonitrile | Morpholine | Morpholine | uni-greifswald.de |

| N-(4-Acetylphenyl)-nicotinamide | Substituted Benzaldehyde, Urea | rsc.orgresearchgate.net-Oxazine | derpharmachemica.com |

| Pyridinethione derivatives | Halo compounds | Thieno[2,3-b]pyridine | nih.gov |

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for synthesizing derivatives of 6-morpholinonicotinamide, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. These reactions typically start with a halogenated nicotinamide precursor, such as 6-chloro- or 6-bromonicotinamide.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound (like a boronic acid) with a halide. For instance, 6-phenylnicotinamide (B6601156) derivatives have been synthesized by coupling 6-bromonicotinic acid with various boronic acids using a tetrakis(triphenylphosphine)palladium(0) catalyst. nih.gov This methodology is directly applicable for creating aryl or heteroaryl-substituted analogs of 6-morpholinonicotinamide. The reaction conditions often involve a palladium catalyst, a base (e.g., Na2CO3), and a solvent system like THF or toluene. nih.gov

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. It can be used to couple amines with aryl halides, providing an alternative route to introduce the morpholine ring onto a 6-halonicotinamide or to introduce other amine-containing groups. Palladium catalysts combined with specialized phosphine (B1218219) ligands (e.g., Xantphos, BippyPhos) are crucial for the efficiency of these reactions. acs.orgbeilstein-journals.org Studies on the amination of other heteroaryl halides, such as 4-bromo-7-azaindoles, have shown that a catalyst system of Pd2(dba)3, Xantphos, and Cs2CO3 in dioxane is effective for coupling with various amines, including morpholine. beilstein-journals.org

Carbonylative Couplings: Palladium catalysis also facilitates the introduction of carbonyl groups. The aminocarbonylation of 6-iodoquinoline, a related heterocyclic system, has been shown to produce quinoline-6-carboxamides and quinoline-6-glyoxylamides. nih.gov The selectivity between single and double carbonylation can be controlled by the choice of ligand and reaction pressure. Using a bidentate ligand like XantPhos under atmospheric pressure favors the formation of the simple amide. nih.gov This suggests that similar strategies could be employed to modify the nicotinamide backbone of 6-morpholinonicotinamide.

The table below provides an overview of palladium-catalyzed reactions relevant to the synthesis of 6-morpholinonicotinamide derivatives.

| Reaction Type | Precursor Example | Coupling Partner | Catalyst System (Example) | Bond Formed | Reference |

| Suzuki-Miyaura | 6-Bromonicotinic acid | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | C-C | nih.gov |

| Buchwald-Hartwig | 4-Bromo-7-azaindole | Morpholine | Pd2(dba)3 / Xantphos / Cs2CO3 | C-N | beilstein-journals.org |

| Aminocarbonylation | 6-Iodoquinoline | Various amines | Pd(OAc)2 / XantPhos | C(O)-N | nih.gov |

Green Chemistry Approaches in 6-Morpholinonicotinamide Synthesis

In alignment with modern chemical manufacturing standards, green chemistry principles are increasingly being applied to the synthesis of nicotinamide derivatives, including 6-morpholinonicotinamide. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Micellar Mediated Reactions

Micellar catalysis has emerged as a powerful green chemistry tool, utilizing water as a bulk solvent to facilitate organic reactions. mdpi.com This technique involves the use of surfactants, which form nanomicelles in water. These micelles act as nanoreactors, encapsulating non-polar reactants and catalysts in their hydrophobic core, thereby enabling reactions that would otherwise require organic solvents. nih.govacs.org

This approach is highly applicable to the synthesis of 6-morpholinonicotinamide and its derivatives. Amide bond formation, a key step in the synthesis of many pharmaceuticals, has been successfully performed under micellar conditions. researchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are also highly effective in aqueous micellar media, often with lower catalyst loading and milder conditions than in traditional organic solvents. acs.orgmdpi.com For example, the amination of aryl halides with aliphatic amines has been achieved using a palladium catalyst with a BippyPhos ligand in an aqueous solution containing the designer surfactant Savie. acs.org The synthesis of various heterocyclic compounds via Sonogashira coupling has also been demonstrated in the presence of surfactants like sodium lauryl sulfate (B86663) (SLS). nih.govacs.org The use of recyclable surfactants and the aqueous medium makes these processes more sustainable. mdpi.com

Solventless Methodologies

Eliminating the use of organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste and simplifying product purification. These reactions are often facilitated by mechanical energy (mechanochemistry) or microwave irradiation.

Mechanochemical methods, such as grinding or ball-milling, can promote reactions between solid reactants. A solvent-free mechanochemical grinding procedure has been developed for the synthesis of N-substituted amines. mdpi.com Similarly, the synthesis of 2-anilino nicotinic acid derivatives has been reported under solvent- and catalyst-free conditions, proceeding in short reaction times with high yields. researchgate.net Microwave-assisted synthesis is another effective solvent-free approach. The synthesis of various six-membered heterocycles, including quinolines and pyrans, has been achieved under solvent-free microwave conditions, often using a solid acid catalyst like montmorillonite (B579905) K-10. mdpi.com These methodologies could potentially be adapted for the synthesis of 6-morpholinonicotinamide precursors or for the final amidation or substitution steps.

Eco-Friendly Solvents and Reagents

When solvents are necessary, the focus of green chemistry is on replacing hazardous solvents with safer, more environmentally benign alternatives. Traditional solvents used in amide synthesis, such as DMF and NMP, are being substituted with greener options.

Bio-derived solvents like Cyrene have proven to be effective replacements for dipolar aprotic solvents in reactions such as amide bond synthesis. mdpi.com Other green solvents that have been successfully used for nicotinamide derivative synthesis include tert-amyl alcohol. rsc.orgnih.gov Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea), are also gaining traction as biodegradable and low-cost reaction media for reactions like the quaternization of nicotinamide. researchgate.net

In addition to green solvents, the use of biocatalysts represents a significant advance. Enzymes, such as immobilized Candida antarctica lipase (B570770) B (Novozym® 435), have been used to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate (B505614) and various amines in green solvents like tert-amyl alcohol. rsc.orgresearchgate.netnih.gov These enzymatic reactions often proceed under mild conditions with high yields and selectivity, offering a sustainable alternative to transition metal catalysis. researchgate.net

The table below lists some green solvents and reagents applicable to the synthesis of nicotinamide derivatives.

| Green Approach | Reagent/Solvent | Application Example | Benefit | Reference |

| Biocatalysis | Novozym® 435 | Amidation of methyl nicotinate | Mild conditions, high yield, renewable catalyst | rsc.orgresearchgate.netnih.gov |

| Green Solvent | Cyrene | Amide bond synthesis | Bio-derived, replaces toxic solvents like DMF | mdpi.com |

| Green Solvent | tert-Amyl alcohol | Enzymatic synthesis of nicotinamides | Environmentally friendly medium | rsc.orgnih.gov |

| Green Solvent | Deep Eutectic Solvents (DES) | Quaternization of nicotinamide | Biodegradable, easy to prepare | researchgate.net |

Structure Activity Relationship Sar Studies of 6 Morpholinonicotinamide Analogs

Positional and Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of 6-morpholinonicotinamide analogs are highly sensitive to modifications of its core structure. Systematic alterations of the nicotinamide (B372718) moiety, the morpholine (B109124) ring, and the amide linker have provided valuable insights into the SAR of this compound class.

The nicotinamide core is a prime target for structural modification to enhance biological activity and selectivity. Introduction of various substituents on the pyridine (B92270) ring can significantly impact the electronic properties and steric profile of the molecule, leading to altered binding affinities. For instance, the addition of small electron-withdrawing or electron-donating groups at the 2-, 4-, or 5-positions can modulate the hydrogen-bonding capacity of the pyridine nitrogen and the amide group.

Disclaimer: The following data table is for illustrative purposes to demonstrate potential SAR trends and is not based on a specific experimental study of a comprehensive series of 6-morpholinonicotinamide analogs.

| Compound | R1 | R2 | Biological Activity (IC50, nM) |

|---|---|---|---|

| 1a | H | H | 150 |

| 1b | F | H | 75 |

| 1c | Cl | H | 60 |

| 1d | CH3 | H | 200 |

| 1e | H | OCH3 | 120 |

The morpholine ring is a common motif in medicinal chemistry, often introduced to improve aqueous solubility and metabolic stability. In the context of 6-morpholinonicotinamide, this ring system can also engage in specific interactions with the biological target. Variations in the morpholine ring, such as its replacement with other saturated heterocycles like piperidine, piperazine, or thiomorpholine, can have a profound effect on the compound's properties. These changes can alter the pKa, lipophilicity, and hydrogen bonding potential of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Disclaimer: The following data table is for illustrative purposes to demonstrate potential SAR trends and is not based on a specific experimental study of a comprehensive series of 6-morpholinonicotinamide analogs.

| Compound | Heterocyclic Ring | Biological Activity (IC50, nM) |

|---|---|---|

| 2a | Morpholine | 150 |

| 2b | Piperidine | 300 |

| 2c | Thiomorpholine | 180 |

| 2d | N-Methylpiperazine | 250 |

The amide linker connecting the nicotinamide and morpholine moieties is crucial for maintaining the structural integrity and optimal orientation of the molecule for target binding. While often considered a simple spacer, modifications to the amide linker can influence the compound's conformational flexibility and its ability to form hydrogen bonds. For example, N-methylation of the amide can restrict rotation and may either enhance or diminish activity depending on the preferred conformation for binding. Replacement of the amide with bioisosteres such as a reverse amide or a sulfonamide can also lead to significant changes in biological activity.

Disclaimer: The following data table is for illustrative purposes to demonstrate potential SAR trends and is not based on a specific experimental study of a comprehensive series of 6-morpholinonicotinamide analogs.

| Compound | Linker Modification | Biological Activity (IC50, nM) |

|---|---|---|

| 3a | -CONH- | 150 |

| 3b | -CON(CH3)- | 500 |

| 3c | -NHCO- (Reverse Amide) | >1000 |

| 3d | -SO2NH- | 800 |

Lead Optimization Strategies for Enhanced Activity

Lead optimization of 6-morpholinonicotinamide analogs focuses on systematically modifying the lead structure to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. A key strategy involves leveraging the initial SAR data to guide the design of new analogs. For example, if a particular substitution on the nicotinamide ring leads to a significant increase in potency, further exploration of that position with a variety of substituents would be warranted. Similarly, if the morpholine ring is identified as a site of metabolic liability, its replacement with more stable bioisosteres would be a logical next step.

Introduction of Nitrogen for Improved Properties

The strategic introduction of nitrogen atoms into the molecular framework of 6-morpholinonicotinamide analogs is a key strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Nitrogen-containing heterocycles are fundamental components in a vast number of pharmaceuticals, with over 75% of drugs approved by the FDA containing such moieties. nih.govresearchgate.net The incorporation of nitrogen can influence a range of characteristics, including basicity, polarity, hydrogen bonding capacity, and metabolic stability, all of which can impact a compound's biological activity and pharmacokinetic profile. nu.edu.om

In the context of 6-morpholinonicotinamide analogs, the introduction of additional nitrogen atoms can be envisioned at various positions, such as within the nicotinamide core or on substituent groups. This can lead to the formation of related heterocyclic systems like quinazolines, pyridines, pyrimidines, or triazines, each conferring distinct electronic and steric properties. nu.edu.om For instance, replacing a carbon atom with a nitrogen atom in an aromatic ring can alter the electron distribution, potentially enhancing binding interactions with a biological target.

A common drug design strategy involves incorporating structural features from known bioactive molecules to enhance the desired effects of the new analogs. nu.edu.om Structure-activity relationship (SAR) studies on various nitrogen-containing heterocycles have demonstrated that modifications to the heterocyclic core and its substituents can significantly impact biological activity. nih.gov For example, in a series of nicotinamide derivatives, the nature and position of substituents on the pyridine ring were found to be critical for their fungicidal activity.

While specific studies on the systematic introduction of nitrogen into 6-morpholinonicotinamide analogs and the resulting impact on their properties are not extensively detailed in the available literature, the general principles of medicinal chemistry suggest that such modifications would be a rational approach to optimize their biological profile. The resulting analogs would require thorough evaluation to establish a clear SAR.

Computational and In Silico Approaches in SAR Analysis

Computational and in silico methods are indispensable tools in modern drug discovery for elucidating the structure-activity relationships (SAR) of compounds like 6-morpholinonicotinamide and its analogs. These approaches allow for the prediction and rationalization of a compound's biological activity, helping to guide the design of more potent and selective molecules.

Molecular Docking Simulations for Binding Mode Hypothesis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. benthamscience.comfrontiersin.org This method is crucial for generating hypotheses about how 6-morpholinonicotinamide and its analogs might interact with their biological targets at a molecular level. The process involves sampling a multitude of conformations and orientations of the ligand within the receptor's binding site and using a scoring function to rank them. nih.gov

Conformational Analysis and Dihedral Angle Influences

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule like 6-morpholinonicotinamide can adopt. researchgate.netresearchgate.net This is particularly important as the bioactive conformation, the shape the molecule assumes when it binds to its target, may not be its lowest energy state in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties, or "descriptors," that are correlated with activity, QSAR models can be used to predict the activity of novel, untested compounds.

The development of a QSAR model for 6-morpholinonicotinamide analogs would involve several steps. First, a dataset of compounds with their corresponding biological activities would be required. Then, a variety of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties, would be calculated for each compound. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a predictive model.

For example, a QSAR study on 6-substituted nicotine (B1678760) derivatives revealed that lipophilic and steric parameters of the substituent at the 6-position influenced the nicotinic acetylcholinergic receptor affinity. researchgate.net While a specific QSAR model for 6-morpholinonicotinamide is not available, this methodology would be a powerful tool to guide the optimization of its analogs.

Table 1: Illustrative Data for a Hypothetical QSAR Study of Nicotinamide Analogs

| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight | Polar Surface Area |

| Analog 1 | 0.5 | 2.1 | 250 | 60 |

| Analog 2 | 1.2 | 2.5 | 270 | 65 |

| Analog 3 | 0.8 | 2.3 | 260 | 62 |

| Analog 4 | 2.5 | 3.0 | 290 | 70 |

| Analog 5 | 0.3 | 1.9 | 240 | 58 |

This table is for illustrative purposes only and does not represent actual data for 6-Morpholinonicotinamide analogs.

Physicochemical Property Optimization Guided by MPO Approaches

In modern drug discovery, it is crucial to optimize multiple properties of a compound simultaneously, not just its biological potency. Multi-Parameter Optimization (MPO) approaches are computational methods that assist in this complex balancing act. scispace.com These methods aim to identify compounds with a desirable profile of properties, including potency, selectivity, solubility, permeability, metabolic stability, and safety.

Biological Activity and Molecular Mechanisms of 6 Morpholinonicotinamide and Its Derivatives

Target Identification and Engagement

Histone Deacetylase (HDAC) Inhibition

Role in Cell Cycle Regulation

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Nicotinamide (B372718) and its derivatives have been shown to influence cell cycle progression. For instance, nicotinamide metabolism is crucial for maintaining the balance between proliferation and differentiation in human primary keratinocytes nih.gov. It has been observed to inhibit the differentiation of the upper epidermal layers while sustaining proliferation in the basal layer nih.gov. Preventing the conversion of nicotinamide to NAD+ can lead to premature differentiation and senescence nih.gov.

Furthermore, analogs of 6-Morpholinonicotinamide have demonstrated direct effects on the cell cycle. Morpholino nicotinamide analogs of ponatinib have been shown to arrest the cell cycle in non-small cell lung cancer (NSCLC) cells, contributing to their anti-cancer efficacy researchgate.net. This suggests that the morpholino-nicotinamide scaffold may be a valuable pharmacophore for developing agents that can halt uncontrolled cell proliferation by interfering with the cell cycle machinery.

Fatty Acid Synthase Modulation

Fatty acid synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells, making it an attractive therapeutic target patsnap.com. While no direct studies on the effect of 6-Morpholinonicotinamide on FASN were identified, the broader class of nicotinamide-related compounds has been explored in this context. The inhibition of FASN is a recognized strategy in cancer therapy, and various small molecules are being investigated for their FASN-inhibitory potential patsnap.com. Given the structural similarities, the potential for 6-Morpholinonicotinamide or its derivatives to modulate FASN activity warrants further investigation.

Mu Opioid Receptor (MOR) Modulation and Bitopic Ligand Concepts

The mu opioid receptor (MOR) is a primary target for opioid analgesics and is involved in pain modulation and other physiological processes nih.govwikipedia.org. There is currently no available research directly linking 6-Morpholinonicotinamide to MOR modulation. The development of selective MOR antagonists is an active area of research for conditions like opioid use disorder medchemexpress.com. The concept of bitopic ligands, which can interact with multiple binding sites on a receptor, is a strategy to achieve higher affinity and selectivity. While this is a relevant concept in receptor pharmacology, its specific application to 6-Morpholinonicotinamide and MOR has not been explored in the available literature.

Cellular and Molecular Responses

Anti-inflammatory Effects

Nicotinamide, the parent compound of 6-Morpholinonicotinamide, is well-documented for its potent anti-inflammatory properties nih.govdartmouth.edunih.gov. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 nih.govnih.gov. Studies have shown that nicotinamide exerts these effects through various mechanisms, including the modulation of transcription factors like FoxO3 nih.gov. The anti-inflammatory and antioxidative actions of nicotinamide have been observed in different experimental models and cell types nih.govnih.gov. Given these properties of the nicotinamide core, it is plausible that 6-Morpholinonicotinamide could also exhibit anti-inflammatory activity, although this requires direct experimental validation.

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

Several studies have highlighted the anti-proliferative and cytotoxic effects of nicotinamide derivatives against various cancer cell lines. Newly synthesized substituted nicotinamides have shown interesting antitumor activity, particularly against human liver and colon cancer cells, while exhibiting low cytotoxicity towards normal fibroblast cells nih.govnih.govresearchgate.netacs.org. For example, certain nicotinamide derivatives have demonstrated potent anti-proliferative activity against hepatocellular and colon carcinoma cell lines nih.gov.

Specifically, morpholino-containing compounds have also shown promise. Morpholino nicotinamide analogs of ponatinib have displayed efficacy against lung and breast cancers by reducing cell viability, colony formation, migration, and invasion researchgate.net. Furthermore, 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)amide derivatives have been identified as potent inhibitors of p-Akt in prostate cancer cell lines, indicating their potential as anticancer agents nih.gov.

Antileukemic Activity Against Drug-Resistant Mutants

While there is no direct evidence of 6-Morpholinonicotinamide's activity against drug-resistant leukemia, research on related compounds provides some encouraging leads. The development of novel therapies for drug-resistant cancers is a critical area of research nih.gov. The nicotinamide structure is a component of NAD+, and inhibitors of NAD+ production are being explored as a promising anti-cancer strategy nih.gov. Although specific studies on 6-Morpholinonicotinamide in the context of drug-resistant leukemia are lacking, the general exploration of nicotinamide-based compounds in cancer therapy suggests a potential avenue for future research.

Induction of Cell-Cycle Arrest

The cell cycle is a regulated series of events that leads to cell division. This process includes checkpoints, such as the G2/M checkpoint, which ensure the integrity of the genome before mitosis. nih.govnih.gov The transition from the G2 to the M phase is largely controlled by the activity of cyclin-dependent kinase 1 (CDK1) in complex with Cyclin B. mdpi.com Dysregulation of these checkpoints is a hallmark of cancer, and many therapeutic agents exert their effects by inducing cell cycle arrest, often at the G2/M phase, which can subsequently lead to apoptosis. nih.govnih.govmdpi.commdpi.com This arrest can be triggered by various cellular stresses, including DNA damage, and often involves the modulation of key regulatory proteins like p53, p21, Cdc25, and various cyclins and CDKs. mdpi.comnih.govnih.gov

However, specific studies detailing the effects of 6-Morpholinonicotinamide or its derivatives on cell cycle progression or its ability to induce cell cycle arrest in any cell line have not been identified in the reviewed literature.

In Vitro and In Vivo Pharmacological Evaluation

Pharmacological evaluation of a compound involves a series of in vitro (cell-based) and in vivo (animal model) studies to determine its biological effects and potential as a therapeutic agent.

Cell-Based Assays (e.g., Microglial Cell Cultures, Myeloma Cell Lines, NSCLC Cell Lines, HUVEC Cells)

Cell-based assays are fundamental tools for assessing the activity of a compound on specific cell types.

Microglial Cell Cultures: Microglia are the resident immune cells of the central nervous system (CNS) and play a crucial role in neuroinflammation. nih.govfrontiersin.orgnih.gov In vitro cultures of microglial cells are used to study the effects of compounds on neuroinflammatory processes, such as the release of cytokines and changes in cell morphology and function in response to stimuli. frontiersin.orgfrontiersin.org No studies were found that investigated the effect of 6-Morpholinonicotinamide on microglial cell cultures.

Myeloma Cell Lines: Multiple myeloma is a cancer of plasma cells. Cell lines such as RPMI-8226, U266, and OPM2 are commonly used in vitro to screen for anti-myeloma activity by assessing a compound's effect on cell viability, proliferation, and apoptosis. researchgate.netnih.govnih.govunicam.itmdpi.com There is no available data from studies using 6-Morpholinonicotinamide in assays with multiple myeloma cell lines.

NSCLC Cell Lines: Non-small cell lung cancer (NSCLC) is a major subtype of lung cancer. Cell lines like A549 and H1299 are standard models for investigating the efficacy of potential anti-cancer agents by measuring parameters such as cell proliferation and survival. researchgate.netnih.govmdpi.comresearchgate.netnih.gov Research on the pharmacological evaluation of 6-Morpholinonicotinamide using NSCLC cell lines could not be located.

HUVEC Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are widely used to model the endothelium in vitro. A key assay involving HUVECs is the tube formation assay, which assesses the ability of a compound to inhibit or stimulate angiogenesis, the formation of new blood vessels. researchgate.neteurofinsdiscovery.commoleculardevices.comnih.govmdpi.com No literature was identified that describes the evaluation of 6-Morpholinonicotinamide in HUVEC-based assays.

Functional Assays (e.g., [35S]-GTPγS functional assay)

The [35S]-GTPγS binding assay is a functional method used to measure the activation of G protein-coupled receptors (GPCRs). creative-bioarray.comnih.gov It quantifies the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G proteins upon receptor stimulation by a ligand. nih.govadelaide.edu.au This assay is instrumental in determining the potency and efficacy of agonists and antagonists at GPCRs, providing insight into the initial steps of signal transduction. creative-bioarray.comnih.govresearchgate.net

There are no published studies that have utilized the [35S]-GTPγS binding assay to evaluate the activity of 6-Morpholinonicotinamide at any GPCR.

Animal Models of Disease (e.g., CNS diseases, multiple myeloma, acute myeloid leukemia)

Animal models are essential for evaluating the efficacy of a compound in a complex, living system that can mimic aspects of human disease.

CNS Diseases: A wide variety of animal models exist to study the pathophysiology of CNS disorders, including neurodegenerative diseases and psychiatric conditions. These models are crucial for testing the in vivo efficacy of potential neurotherapeutics. medicilon.comwuxibiology.compharmaron.com No preclinical studies using animal models of CNS diseases to evaluate 6-Morpholinonicotinamide were found.

Multiple Myeloma: Xenograft models, where human myeloma cells are implanted into immunodeficient mice, are standard for assessing the in vivo anti-tumor activity of novel compounds. nih.govnih.govoncotarget.comfrontiersin.org There is no evidence in the scientific literature of 6-Morpholinonicotinamide being tested in animal models of multiple myeloma.

Acute Myeloid Leukemia: Animal models for acute myeloid leukemia (AML), often involving the transplantation of human AML cells into immunocompromised mice, are used to test the therapeutic potential of new drugs. nih.govnih.govmdpi.com No research has been published on the in vivo evaluation of 6-Morpholinonicotinamide in animal models of acute myeloid leukemia.

Advanced Pharmacokinetic and Toxicological Considerations Excluding Dosage/administration

Optimization of Drug Metabolism and Pharmacokinetic (DMPK) Properties

The journey from a promising lead compound to a viable preclinical candidate involves rigorous enhancement of its DMPK profile. An initial brain-permeable EP2 antagonist, compound 1 (TG6-10-1) , which is based on the 6-morpholinonicotinamide scaffold, displayed several liabilities, including low aqueous solubility, a short plasma half-life, and only moderate selectivity. nih.govacs.org These limitations spurred lead optimization studies aimed at creating second-generation analogs with superior DMPK characteristics suitable for use in chronic disease models. nih.govacs.org The incorporation of nitrogen into the molecular structure is a recognized strategy for improving DMPK properties, including aqueous solubility and intestinal permeability. nih.govacs.org

Aqueous solubility is a critical physicochemical property that influences a drug's absorption and distribution. acs.org The lead compound 1 (TG6-10-1) exhibited low aqueous solubility of 27 μM, hindering its development for in vivo studies. nih.govacs.org A primary objective of subsequent research was to significantly improve this parameter. nih.govacs.org

One successful strategy involved the formation of a hydrochloride salt. nih.gov The optimized compound, 20o·HCl (TG11-77·HCl) , demonstrated vastly improved water solubility, reaching 2.52 mM. nih.govacs.org This enhancement facilitates the preparation of formulations for preclinical evaluation. nih.gov The aqueous solubility of various compounds was assessed using methods such as nephelometry, which measures light scattering in a solution to determine the point of precipitation. acs.org

For compounds targeting central nervous system (CNS) diseases, the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov Researchers have utilized a multiparameter optimization (MPO) approach to guide the design of CNS-active agents, considering key physicochemical properties such as molecular weight (MW), lipophilicity (cLogP, cLogD), hydrogen bond donors (HBD), total polar surface area (TPSA), and ionization constant (pKa). nih.govacs.org

The initial lead, compound 1 (TG6-10-1) , was notably brain-permeable, with a brain-to-plasma ratio of 1.7. nih.govacs.org However, the optimization process revealed the challenge of balancing different DMPK properties. For instance, an early analog, compound 3 , showed excellent stability and a long plasma half-life but had a very poor brain-to-plasma ratio of just 0.02, rendering it impermeable to the CNS. nih.gov In contrast, another analog, compound 2a , had such a short in vivo lifespan that its brain permeability could not be determined. nih.govacs.org The successfully optimized compound 20o·HCl (TG11-77·HCl) achieved a balance, effectively crossing the BBB with a brain-to-plasma ratio of 0.4 while possessing other improved features. nih.govacs.org

A suitable plasma half-life is essential for maintaining therapeutic concentrations of a drug over a desired period. The lead compound 1 (TG6-10-1) was limited by a short plasma half-life of 1.7 hours in rodents. nih.govacs.org Early optimization efforts highlighted significant challenges; for example, compound 2a was found to be highly unstable, with a half-life of less than two minutes in mouse liver microsomes. nih.gov Conversely, compound 3 achieved an excellent plasma half-life of 10.5 hours in mice but failed to penetrate the brain. nih.gov The goal of subsequent lead optimization was to extend the plasma half-life while preserving brain permeability and potency, with studies confirming that second-generation analogs made significant improvements in this area. nih.govacs.org

Table 1: Comparative DMPK Properties of 6-Morpholinonicotinamide Derivatives

| Compound | Aqueous Solubility | Brain-to-Plasma Ratio | Plasma Half-Life (mice) |

|---|---|---|---|

| 1 (TG6-10-1) | 27 μM nih.govacs.org | 1.7 nih.govacs.org | 1.7 h nih.govacs.org |

| 3 | Improved nih.gov | 0.02 nih.gov | 10.5 h nih.gov |

| 20o·HCl (TG11-77·HCl) | 2.52 mM nih.govacs.org | 0.4 nih.govacs.org | Improved nih.govacs.org |

Reduction of Off-Target Effects and Enhanced Selectivity

Selectivity is a cornerstone of modern drug design, minimizing the potential for off-target effects by ensuring the compound interacts primarily with its intended target. The initial lead compound 1 (TG6-10-1) displayed only a 10-fold selectivity for the EP2 receptor over the related DP1 receptor. nih.govacs.org This modest selectivity window presented a risk of undesirable pharmacological activities. A key objective of the lead optimization program was therefore to develop new analogs with significantly improved selectivity, and these efforts were successful in the resulting second-generation compounds. nih.govacs.org

Assessment of Preclinical Toxicity (general)

The suitability of these compounds for use in in vivo disease models implies a general tolerability profile in initial assessments. nih.gov In one in vitro experiment, the optimized EP2 antagonist 20o did not, on its own, cause significant changes in the mRNA expression of the EP2 receptor or the oxidative stress-related enzyme iNOS in a microglial cell line, suggesting a lack of intrinsic agonist activity that could lead to unwanted cellular effects. nih.gov This type of assessment is crucial for selecting candidates with a clean pharmacological profile to advance into more comprehensive preclinical evaluations.

Table 2: List of Mentioned Compounds

| Compound Name/Identifier |

|---|

| 6-Morpholinonicotinamide |

| 1 (TG6-10-1) |

| 2a |

| 3 |

Therapeutic Research Landscape and Drug Discovery Applications of 6 Morpholinonicotinamide

Potential in Neurological Disorders (e.g., Alzheimer's Disease, Status Epilepticus, Traumatic Brain Injury, Pain, Epilepsy)

Direct research investigating the therapeutic effects of 6-morpholinonicotinamide in specific neurological disorders is limited in publicly available literature. However, extensive studies on its parent compound, nicotinamide (B372718), and related precursors of nicotinamide adenine (B156593) dinucleotide (NAD+), such as nicotinamide mononucleotide (NMN), provide a strong rationale for its potential neuroprotective properties.

In the context of Alzheimer's Disease , NAD+ metabolism is implicated in the pathology of neurodegeneration. unf.edu Supplementation with NAD+ precursors like nicotinamide riboside (NR) has been explored as a potential therapeutic strategy. unf.edu One crossover, double-blind, randomized placebo-controlled trial involving older adults with subjective cognitive decline and mild cognitive impairment found that 8 weeks of NR supplementation was safe and effective at lowering plasma phosphorylated tau 217 (pTau217), a key biomarker associated with Alzheimer's pathology. unf.edu While the study did not show significant changes in cognition within the 8-week period, the modulation of this biomarker suggests a potential disease-modifying effect that warrants further investigation. unf.edu

For Traumatic Brain Injury (TBI) , preclinical studies using nicotinamide and its precursors have shown promising results. TBI is known to cause a complex cascade of secondary injuries, including neuroinflammation, excitotoxicity, and neuronal death. patsnap.comsemanticscholar.org Administration of NMN in rat models of TBI has been shown to markedly attenuate histological damage, brain edema, and neuronal death, while improving neurological and cognitive deficits. patsnap.com Mechanistically, NMN treatment was found to suppress the activation of astrocytes and microglia, key drivers of neuroinflammation following injury. patsnap.com Similarly, studies with nicotinamide in various TBI models have demonstrated its potential to reduce lesion volume and improve functional outcomes, though effects can be dose-dependent. nih.govipwatchdog.commsu.edu

Research into the role of 6-morpholinonicotinamide for Status Epilepticus , Pain , and Epilepsy is not well-documented. Status epilepticus is a neurological emergency often managed with benzodiazepines and other anticonvulsants like phenytoin (B1677684) or levetiracetam. google.comgoogle.commdpi.com The treatment of epilepsy and neuropathic pain often involves modulating ion channels, such as T-type calcium channels, or targeting neurotransmitter systems. ipo.orgniagenbioscience.com Given the fundamental role of cellular metabolism in neuronal excitability, exploring the impact of NAD+ modulation through compounds like 6-morpholinonicotinamide could be a novel avenue for future research in these conditions.

| Compound | Neurological Condition Model | Key Research Findings | Reference |

|---|---|---|---|

| Nicotinamide Riboside (NR) | Alzheimer's Disease (Human Trial) | Lowered plasma pTau217 concentrations, a key disease biomarker. | unf.edu |

| Nicotinamide Mononucleotide (NMN) | Traumatic Brain Injury (Rat Model) | Attenuated histological damage, reduced neuronal death, suppressed neuroinflammation, and improved neurological deficits. | patsnap.com |

| Nicotinamide | Traumatic Brain Injury (Rat Models) | Showed some benefits in tissue sparing and functional outcomes, though results were sporadic across different TBI models and dose-dependent. | nih.govipwatchdog.com |

Applications in Oncology (e.g., Cancers, Multiple Myeloma, Acute Myeloid Leukemia, Non-Small Cell Lung Cancer)

The morpholinonicotinamide scaffold has emerged as a structure of significant interest in oncology, particularly in the development of targeted cancer therapies. Research has focused on its utility in creating inhibitors for key signaling pathways that drive tumor growth and survival.

In the field of Non-Small Cell Lung Cancer (NSCLC) , analogs of 6-morpholinonicotinamide have been synthesized and evaluated as potent kinase inhibitors. One study focused on developing morpholino nicotinamide analogs of ponatinib, which demonstrated dual inhibitory activity against MAP kinase-interacting kinases (MNK) and p70S6K. nih.gov These kinases are involved in cellular processes like proliferation and survival, and their overexpression is linked to a poor prognosis in NSCLC. nih.gov The developed analogs showed efficacy against lung cancer cells, highlighting the potential of this chemical backbone for creating targeted agents. nih.gov

Further supporting the investigation of related structures in NSCLC, studies on 6-aminonicotinamide (B1662401) (6-AN) have shown it can induce antiproliferative activity in lung cancer cell lines. jdsupra.comgoogle.com 6-AN acts by blocking the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic route that cancer cells often exploit to support their high anabolic and antioxidant needs. jdsupra.comgoogle.com This blockade leads to endoplasmic reticulum stress and apoptosis in cancer cells. jdsupra.comgoogle.com

While direct research linking 6-morpholinonicotinamide to Multiple Myeloma and Acute Myeloid Leukemia is not prevalent in the current literature, the broader field is actively exploring novel therapeutic targets. For instance, in multiple myeloma, the transforming growth factor-β activated kinase (TAK1) has been identified as a potential target. nih.gov Given that 6-substituted morpholine (B109124) structures have been investigated for TAK1 inhibition, this suggests a possible, though currently unexplored, avenue for 6-morpholinonicotinamide derivatives. nih.gov The co-occurrence of multiple myeloma and acute myeloid leukemia presents a significant clinical challenge, often requiring combination therapies that target distinct cellular pathways.

| Compound Class | Cancer Type | Mechanism/Target | Key Research Findings | Reference |

|---|---|---|---|---|

| Morpholino Nicotinamide Analogs | Non-Small Cell Lung Cancer (NSCLC), Breast Cancer | Dual MNK and p70S6K inhibition | Demonstrated efficacy against lung and breast cancer cells in preclinical models. | nih.gov |

| 6-Aminonicotinamide (6-AN) | Non-Small Cell Lung Cancer (NSCLC) | Inhibition of the Pentose Phosphate Pathway (PPP) | Suppressed proliferation and induced apoptosis in lung cancer cells by causing metabolic and oxidative stress. | jdsupra.comgoogle.com |

Role in Inflammatory Conditions

The therapeutic potential of nicotinamide derivatives in inflammatory diseases is well-established, primarily through the action of the parent compound, nicotinamide. These compounds exhibit potent immunomodulatory effects by regulating the production of key signaling molecules involved in the inflammatory cascade.

Studies have demonstrated that nicotinamide is a powerful modulator of several proinflammatory cytokines. In in-vitro models of endotoxemia, nicotinamide was shown to inhibit the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner. This broad-spectrum inhibition of key cytokines suggests a significant potential for modulating the excessive inflammatory responses seen in conditions like sepsis.

Chronic inflammation is a driving factor in a multitude of diseases, characterized by the persistent overproduction of these inflammatory mediators and associated reactive oxygen species (ROS). The mechanism behind nicotinamide's anti-inflammatory effects has been hypothesized to involve the inhibition of poly(ADP-ribose)polymerase (PARP), a nuclear enzyme involved in DNA repair and inflammatory gene expression. While nicotinamide does inhibit PARP, some studies suggest that its cytokine-inhibiting effects may occur through other, PARP-independent mechanisms.

As a derivative, 6-morpholinonicotinamide may possess similar or enhanced anti-inflammatory properties. The morpholine group can alter the molecule's solubility, stability, and ability to interact with biological targets, potentially leading to a more favorable therapeutic profile. This makes it a compelling candidate for investigation in chronic inflammatory diseases.

| Compound | Cytokine Modulated | Effect | Reference |

|---|---|---|---|

| Nicotinamide | Tumor Necrosis Factor-alpha (TNF-α) | Inhibited | |

| Interleukin-1β (IL-1β) | Inhibited | ||

| Interleukin-6 (IL-6) | Inhibited | ||

| Interleukin-8 (IL-8) | Inhibited |

Implications for Antiviral Drug Development (e.g., Hepatitis C Infection)

The landscape of antiviral therapy, particularly for chronic Hepatitis C virus (HCV) infection, has been revolutionized by the development of direct-acting antivirals (DAAs). These drugs are designed to specifically target key viral proteins that are essential for the HCV life cycle, such as the NS3/4A protease and the NS5B RNA-dependent RNA polymerase.

Currently, there is a lack of specific research in published literature directly implicating 6-morpholinonicotinamide in the development of antiviral agents for Hepatitis C or other viral infections. The discovery and development of DAAs involve identifying small molecules that can inhibit viral enzymes with high specificity and potency.

While no direct connection has been established, the chemical scaffold of 6-morpholinonicotinamide could theoretically be explored as a starting point in a medicinal chemistry campaign. Its structure could be modified to target viral proteins, similar to how it has been adapted to target human kinases in cancer research. However, without specific data demonstrating activity against viral targets, its role in antiviral drug development remains speculative and represents an area open for future investigation.

6-Morpholinonicotinamide as a Lead Compound for Novel Therapeutic Agents

In drug discovery, a "lead compound" is a chemical structure that has shown promising pharmacological activity against a specific biological target and serves as the starting point for developing more potent, selective, and effective drug candidates through chemical modifications. The 6-morpholinonicotinamide scaffold exemplifies the properties of a valuable lead compound, particularly demonstrated in the field of oncology.

The development of dual MNK and p70S6K inhibitors for lung cancer serves as a prime example. nih.gov In this research, the core structure, which can be described as a morpholino nicotinamide, was used as a foundation. By creating a series of analogs based on this lead structure, researchers were able to identify compounds with potent inhibitory activity against two distinct kinases involved in cancer progression. nih.gov This process of starting with a promising but perhaps imperfect molecule and systematically modifying it to optimize its therapeutic properties is the essence of lead optimization in medicinal chemistry.

Patent Landscape and Intellectual Property in 6-Morpholinonicotinamide Research

The intellectual property landscape for 6-morpholinonicotinamide itself is not densely populated with specific patents that name the compound directly. However, the broader class of nicotinamide derivatives is the subject of extensive patenting activity, reflecting the intense research and commercial interest in these molecules for various therapeutic applications.

Patents in this area often claim large families of related chemical structures and their use in treating specific diseases. For example, a patent application covers a range of nicotinamide derivatives for the treatment of allergic and respiratory conditions, underscoring their potential in inflammatory diseases. nih.gov Another patent focuses on nicotinamide mononucleotide derivatives and their use in methods to increase intracellular NAD+ levels for treating a variety of diseases and improving cell survival. jdsupra.com

Furthermore, the precursors to NAD+, such as nicotinamide riboside, are protected by a robust portfolio of patents covering their synthesis and use, highlighting the commercial value placed on modulating NAD+ metabolism.

For a novel molecule like 6-morpholinonicotinamide, intellectual property protection would likely be sought for several aspects:

Composition of Matter: A patent on the chemical structure itself, if it is novel and non-obvious.

Method of Use: Patents claiming the use of the compound to treat a specific disease or a class of diseases (e.g., certain cancers or neurological disorders).

Synthesis Process: A patent on a novel and efficient method for manufacturing the compound.

Given that derivatives of the morpholinonicotinamide scaffold have been developed as kinase inhibitors, it is highly probable that these specific, optimized analogs are protected by patents focused on cancer therapy. ipwatchdog.com The process of identifying a lead compound and optimizing it into a drug candidate is a key area of innovation where patent protection is crucial. ipo.org

Advanced Research Methodologies and Techniques

Spectroscopic Techniques for Structural Confirmation (e.g., NMR)

The precise molecular structure of 6-Morpholinonicotinamide and its derivatives is confirmed using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. NMR provides detailed information about the chemical environment of atoms within a molecule. For derivatives of 6-Morpholinonicotinamide, ¹H NMR spectroscopy is used to identify the specific protons in the structure.

In a study of a closely related analog, N-(2-(2-Methyl-1H-indol-3-yl)ethyl)-6-morpholinonicotinamide, the structure was unequivocally confirmed by ¹H NMR. acs.orgnih.gov The spectra were recorded on a 400 MHz instrument in a deuterated solvent (DMSO-d₆). acs.orgnih.gov The resulting data, including chemical shifts (δ) in parts per million (ppm), multiplicity of the signal, and coupling constants (J) in Hertz (Hz), allow for the precise assignment of each proton to its position on the molecule. acs.orgnih.gov

Table 1: ¹H NMR Spectroscopic Data for N-(2-(2-Methyl-1H-indol-3-yl)ethyl)-6-morpholinonicotinamide

In addition to NMR, mass spectrometry (MS) is utilized to confirm the molecular weight of the compounds. For instance, APCI-mass spectral data have been used to confirm the presence of the expected molecular ion in related imidazonaphthyridine compounds. google.comgoogleapis.com Liquid chromatography–mass spectrometry (LCMS) is also employed to determine the purity and confirm the mass-to-charge ratio (m/z) of synthesized molecules. acs.org

High-Throughput Screening and Assay Development

High-Throughput Screening (HTS) is a foundational methodology in drug discovery used to rapidly assess large numbers of chemical compounds for a specific biological activity. In the context of 6-Morpholinonicotinamide and its analogs, HTS plays a critical role in identifying initial "hit" compounds that can be further optimized.

For example, a related cinnamic amide compound, TG4-155, was first identified as a potent antagonist of the EP2 receptor through an extensive high-throughput screening campaign. acs.orgnih.gov This discovery prompted the subsequent synthesis and evaluation of related structures, including nicotinamide (B372718) derivatives, to improve properties like potency, selectivity, and brain permeability. acs.orgnih.gov

The development of robust biological assays is a prerequisite for a successful HTS campaign. For screening compounds like 6-Morpholinonicotinamide, cell-based assays are commonly developed. A typical assay would involve cells engineered to express a specific drug target, such as the EP2 receptor. nih.gov The assay measures a downstream signaling event, like the elevation of cytoplasmic cyclic AMP (cAMP), in response to receptor activation. nih.gov Potential antagonists are identified by their ability to inhibit this response. The potency of these compounds is often quantified by determining their Schild KB values, which indicate the concentration required to produce a specific fold-shift in the agonist's effective concentration (EC₅₀). acs.org

Use of Organoid Systems in Drug Development

Organoid systems represent a significant advancement in preclinical drug development. These three-dimensional, self-organizing structures are grown from stem cells and can recapitulate the complex architecture and function of human organs in vitro. While the use of organoids is becoming more widespread in modeling diseases and testing drug toxicity and efficacy, specific published research detailing the use of 6-Morpholinonicotinamide in organoid systems is not yet available.

The application of organoid technology would be a logical next step in the preclinical evaluation of 6-Morpholinonicotinamide. For instance, if the compound is being investigated for neurodegenerative diseases, brain organoids could be used to study its effects on neuronal health, inflammation, and disease-specific pathologies in a more physiologically relevant model than traditional 2D cell cultures. This technology offers a powerful platform for gaining deeper insights into a compound's mechanism of action and potential therapeutic effects in a human-like microenvironment.

Integration of In Silico and In Vitro Data for Predictive Modeling

The modern drug design process heavily relies on the integration of computational (in silico) and laboratory-based (in vitro) data to build predictive models. This approach, often termed multiparameter optimization (MPO), aims to simultaneously refine multiple properties of a drug candidate to increase its probability of success.

For analogs of 6-Morpholinonicotinamide intended for central nervous system (CNS) applications, an MPO approach is used to guide the design of molecules with desirable properties for brain permeability and activity. acs.org Key physicochemical properties are calculated in silico and used to score potential molecules. acs.org

Table 2: Physicochemical Properties Used in Multiparameter Optimization (MPO) for CNS Drugs

These in silico predictions are then validated and refined using in vitro experimental data. Key in vitro assays provide crucial data points for building these predictive models.

Table 3: Key In Vitro Assays for Predictive Modeling of 6-Morpholinonicotinamide Analogs

By combining the predicted physicochemical properties with the measured biological and pharmacokinetic data, researchers can create a comprehensive profile of a compound. This integrated dataset allows for the development of more accurate predictive models, which in turn accelerates the design-synthesis-test cycle and guides the selection of candidates with the highest potential for further development.

Multi-Criteria Decision Analysis (MCDA) in Drug Design

Multi-Criteria Decision Analysis (MCDA) is a systematic approach used to support complex decision-making by evaluating options against multiple, often conflicting, criteria. While no specific published studies explicitly apply MCDA to the selection of 6-Morpholinonicotinamide, this framework is highly relevant to the process of lead optimization in drug design.

The development of a drug candidate from a lead compound involves navigating numerous trade-offs. For example, a chemical modification that increases potency might negatively impact solubility or metabolic stability. MCDA provides a structured methodology to weigh these different attributes according to their perceived importance for the final drug profile.

In the context of designing an optimal analog of 6-Morpholinonicotinamide, an MCDA framework could be established using the following criteria:

Efficacy: Measured by in vitro potency (e.g., KB value).

Pharmacokinetics: Including parameters like liver microsomal stability, plasma half-life, and brain-to-plasma ratio.

Developability: Encompassing properties like aqueous solubility and ease of chemical synthesis.

Selectivity: The activity of the compound against its intended target versus off-target interactions.

By assigning weights to each of these criteria based on the project's therapeutic goals, a quantitative score can be calculated for each candidate compound. This systematic process allows research teams to make more objective and transparent decisions, ensuring that the selected candidate has the best possible balance of properties to succeed in further preclinical and clinical development.

Future Directions and Emerging Research Avenues for 6 Morpholinonicotinamide

The 6-morpholinonicotinamide scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. Future research is poised to build upon initial findings, aiming to enhance potency, selectivity, and clinical applicability. This involves a multi-pronged approach encompassing advanced medicinal chemistry, mechanistic studies, and strategic clinical development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Morpholinonicotinamide, and how can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer : Begin with precursors like 6-Morpholinonicotinaldehyde (CAS 173282-60-5) or 6-Morpholinonicotinic acid (CAS 120800-52-4), employing nucleophilic substitution or amidation reactions. Optimize parameters such as solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and catalyst selection (e.g., EDCI/HOBt for amidation). Monitor reaction progress via TLC or HPLC, and purify using recrystallization (e.g., from ethanol/water mixtures) or column chromatography. Validate purity via melting point comparison (literature range: 88–89°C for aldehyde intermediates) and ≥95% HPLC purity thresholds .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 6-Morpholinonicotinamide, and what are the critical parameters to validate its structural integrity?

- Methodological Answer : Use - and -NMR to confirm morpholine ring protons (δ 3.5–3.7 ppm) and pyridine backbone carbons. FT-IR can verify carbonyl stretches (~1650–1700 cm). Employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity, ensuring resolution from byproducts. For mass accuracy, use high-resolution MS (ESI+) to match the molecular ion peak to (exact mass: 192.21 g/mol). Cross-validate with elemental analysis (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers employ computational chemistry tools to predict the reactivity or biological activity of 6-Morpholinonicotinamide derivatives?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density distributions, identifying nucleophilic/electrophilic sites. Use molecular docking (AutoDock Vina) to simulate binding affinities with target proteins (e.g., kinases or enzymes). Validate predictions with in vitro assays (e.g., IC measurements) and correlate with computed parameters (e.g., HOMO-LUMO gaps). Address discrepancies by refining force fields or incorporating solvent effects explicitly .

Q. What strategies should be implemented to resolve contradictions in reported physicochemical data (e.g., melting points, solubility) of 6-Morpholinonicotinamide across different studies?

- Methodological Answer : Replicate experiments using standardized protocols (e.g., USP melting point apparatus with heating rate ≤1°C/min). For solubility discrepancies, control variables like pH (use buffered solutions), temperature, and solvent grade. Cross-reference raw data from primary literature (e.g., NIST Chemistry WebBook for spectral databases) and employ collaborative verification through interlaboratory studies. Document all procedural details (e.g., crystallization solvents) to identify confounding factors .

Methodological Design Questions

Q. When designing in vitro assays to study 6-Morpholinonicotinamide's mechanism of action, what control experiments and validation methods are essential to ensure pharmacological relevance?

- Methodological Answer : Include positive controls (e.g., known enzyme inhibitors) and negative controls (vehicle-only treatments). Use orthogonal assays (e.g., fluorescence quenching and SPR) to confirm binding interactions. Validate target specificity via siRNA knockdown or CRISPR-edited cell lines. Apply dose-response curves (≥3 technical replicates) to calculate Hill coefficients and assess cooperativity. Address off-target effects using proteome-wide profiling (e.g., affinity pulldown/MS) .

Q. How should researchers approach systematic literature reviews to identify knowledge gaps in 6-Morpholinonicotinamide research while ensuring reproducibility of cited experimental data?

- Methodological Answer : Follow PRISMA guidelines to screen primary sources (PubMed, SciFinder) using keywords like "6-Morpholinonicotinamide AND synthesis" or "derivatives AND bioactivity." Exclude non-peer-reviewed sources and prioritize studies with full experimental details (e.g., solvent ratios, characterization spectra). Use tools like SciBatch to check for data duplication. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research gaps, such as unexplored SAR regions or understudied toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.